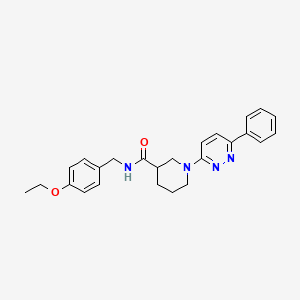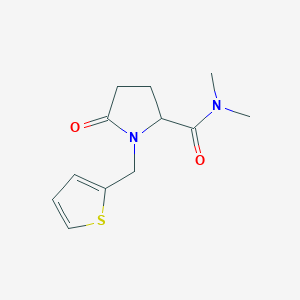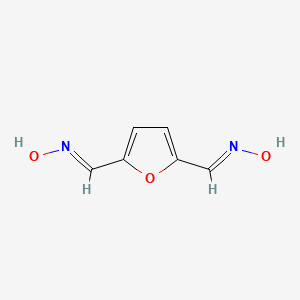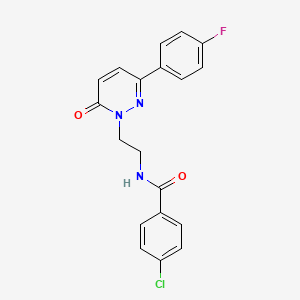
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (EPPTB) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPTB is a piperidine-based compound that has been synthesized using a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to selectively inhibit the COX-2 enzyme, which is overexpressed in various inflammatory disorders and cancers. Additionally, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to inhibit the expression of various pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to have significant biochemical and physiological effects. It has been shown to reduce the production of various pro-inflammatory cytokines, leading to a reduction in inflammation and pain. Additionally, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to inhibit the proliferation of cancer cells, leading to a reduction in tumor growth. N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a good safety profile, making it a suitable candidate for in vitro and in vivo studies. Additionally, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to have significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. However, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several potential future directions. It can be further studied for its potential therapeutic applications in various inflammatory disorders and cancers. Additionally, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can be modified to improve its pharmacokinetic properties and increase its efficacy. Furthermore, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can be used as a lead compound for the development of new drugs with similar properties. Overall, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has significant potential for future research and development in the field of drug discovery and therapeutics.
Conclusion:
In conclusion, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a novel compound that has significant potential for therapeutic applications. It has been extensively studied for its anti-inflammatory and anti-cancer properties and has been found to have a good safety profile. N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several advantages for lab experiments, but more research is needed to fully understand its mechanism of action and potential therapeutic applications. N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several potential future directions, and it can be further studied for its potential use in various diseases.
Métodos De Síntesis
The synthesis of N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves a multi-step process that includes the reaction of 4-ethoxybenzylamine with 2-bromo-6-phenylpyridazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with piperidine-3-carboxylic acid chloride to yield N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide. The purity of the compound is determined using various analytical techniques such as NMR, LC-MS, and HPLC.
Aplicaciones Científicas De Investigación
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and osteoarthritis. Additionally, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various cancers such as breast cancer and lung cancer.
Propiedades
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-2-31-22-12-10-19(11-13-22)17-26-25(30)21-9-6-16-29(18-21)24-15-14-23(27-28-24)20-7-4-3-5-8-20/h3-5,7-8,10-15,21H,2,6,9,16-18H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMZBFBLWSXYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2617560.png)
![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2617561.png)



![3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2617571.png)

![Benzyl 2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2617573.png)

![3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2617576.png)

![N,N-Dimethyl-2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride](/img/structure/B2617578.png)
